1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate
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Overview
Description
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate is a complex organic compound known for its unique structural properties It features a benzyl group substituted with methoxy groups at the 3 and 4 positions, and an isoquinolinium core with additional methoxy groups at the 6 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate typically involves multiple steps, starting with the preparation of the benzyl and isoquinolinium precursors. The benzyl precursor can be synthesized through the methylation of 3,4-dihydroxybenzyl alcohol using dimethyl sulfate. The isoquinolinium core is prepared via the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rate. The final product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: DDQ in the presence of an acid catalyst.
Reduction: Sodium borohydride in a solvent like ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinone derivatives, reduced isoquinolinium compounds, and substituted benzyl derivatives.
Scientific Research Applications
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroquinolinium dihydrogen phosphate .
- 3,4-Dimethoxybenzyl derivatives .
Uniqueness
1-(3,4-Dimethoxybenzyl)-3,4-dihydro-6,7-dimethoxyisoquinolinium dihydrogen phosphonate is unique due to its specific substitution pattern and the presence of both benzyl and isoquinolinium moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C20H26NO7P+2 |
---|---|
Molecular Weight |
423.4 g/mol |
IUPAC Name |
dihydroxy(oxo)phosphanium;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium |
InChI |
InChI=1S/C20H23NO4.HO3P/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-4(2)3/h5-6,10-12H,7-9H2,1-4H3;(H-,1,2,3)/p+2 |
InChI Key |
DLVZKWWTDXVWRH-UHFFFAOYSA-P |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=[NH+]CCC3=CC(=C(C=C32)OC)OC)OC.O[P+](=O)O |
Origin of Product |
United States |
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